RDTPO
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Overview
Description
RDTPO is a complex organic compound with a molecular formula of C12H14N4O5S . It features a unique structure that includes multiple rings and functional groups, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RDTPO involves multiple steps, typically starting with the preparation of the ribofuranosyl moiety and the thiazolo-purinone core. The reaction conditions often require specific catalysts and solvents to ensure regioselectivity and yield optimization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, could be adapted for its production.
Chemical Reactions Analysis
Types of Reactions
RDTPO can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
RDTPO has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical processes
Mechanism of Action
The mechanism of action of RDTPO involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-a]pyridine derivatives
- Purine analogs
- Ribofuranosyl-containing compounds
Uniqueness
What sets RDTPO apart is its unique combination of a ribofuranosyl moiety with a thiazolo-purinone core.
Properties
CAS No. |
52538-20-2 |
---|---|
Molecular Formula |
C12H14N4O5S |
Molecular Weight |
326.33 g/mol |
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dihydro-[1,3]thiazolo[3,2-a]purin-9-one |
InChI |
InChI=1S/C12H14N4O5S/c17-3-5-7(18)8(19)11(21-5)16-4-13-6-9(16)14-12-15(10(6)20)1-2-22-12/h4-5,7-8,11,17-19H,1-3H2/t5-,7-,8-,11-/m1/s1 |
InChI Key |
FHDYGGODWWOZRQ-IOSLPCCCSA-N |
Isomeric SMILES |
C1CSC2=NC3=C(C(=O)N21)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
C1CSC2=NC3=C(C(=O)N21)N=CN3C4C(C(C(O4)CO)O)O |
Canonical SMILES |
C1CSC2=NC3=C(C(=O)N21)N=CN3C4C(C(C(O4)CO)O)O |
52538-20-2 | |
Synonyms |
3-beta-D-ribofuranosyl-6,7-dihydro-9H-thiazolo(3,2-a)purin-9-one 3-ribofuranosyl-6,7-dihydro-9H-thiazolo(3,2-a)purin-9-one 3-ribofuranosyl-6,7-dihydro-9H-thiazolo(3,2-a)purin-9-one monohydrate RDTPO |
Origin of Product |
United States |
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